PROTAC Ternary Complex Residence Time: PEG6 as the Conformational Goldilocks
The length of the PEG linker in a PROTAC directly influences the residence time of the ternary complex. H2N-PEG6-Hydrazide represents the 'PEG6' class, which provides a critical compromise between the constrained nature of PEG4 and the excessive flexibility of PEG8. Literature indicates that the progression from a PEG4 to a PEG8 linker can enhance residence time in the ternary complex by an order of magnitude [1] . The PEG6 linker of H2N-PEG6-Hydrazide therefore offers a predictable, intermediate kinetic profile essential for optimizing cooperativity and minimizing off-target collisions, a balance that is not achievable with shorter (PEG4) or longer (PEG8) homologues [1] .
| Evidence Dimension | Ternary Complex Residence Time (Kinetic Advantage) |
|---|---|
| Target Compound Data | Intermediate residence time; optimal balance of flexibility and conformational constraint [1] |
| Comparator Or Baseline | PEG4 (shorter, more constrained) and PEG8 (longer, more flexible) linkers |
| Quantified Difference | Progression from PEG4 to PEG8 can enhance residence time by an order of magnitude [1] |
| Conditions | PROTAC ternary complex formation and dissociation kinetics |
Why This Matters
For PROTAC developers, selecting H2N-PEG6-Hydrazide offers a pre-optimized starting point for linker length, streamlining the SAR screening process for degradation efficacy.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
